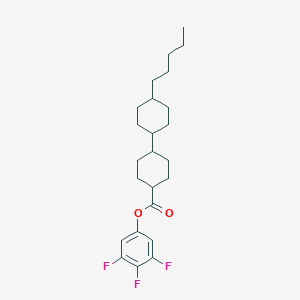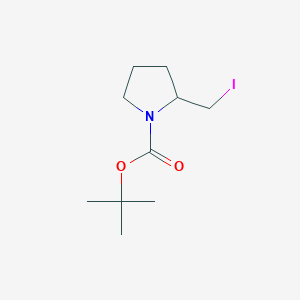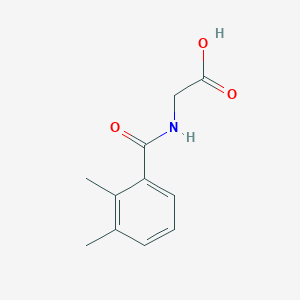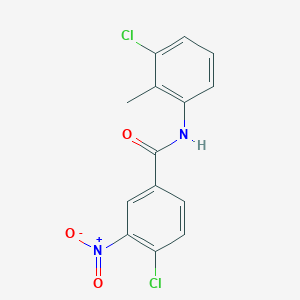
4-chloro-N-(3-chloro-2-methylphenyl)-3-nitrobenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-chloro-N-(3-chloro-2-methylphenyl)-3-nitrobenzamide, also known as CCN, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of pharmaceuticals. CCN is a nitrobenzamide derivative that has been synthesized and studied for its diverse biological activities.
作用機序
The mechanism of action of 4-chloro-N-(3-chloro-2-methylphenyl)-3-nitrobenzamide is not fully understood, but it is believed to involve the inhibition of various enzymes and receptors. 4-chloro-N-(3-chloro-2-methylphenyl)-3-nitrobenzamide has been shown to interact with the active site of acetylcholinesterase and inhibit its activity. This leads to an increase in the levels of acetylcholine in the brain, which can improve cognitive function. 4-chloro-N-(3-chloro-2-methylphenyl)-3-nitrobenzamide has also been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. This can lead to the reduction of inflammation and pain.
生化学的および生理学的効果
4-chloro-N-(3-chloro-2-methylphenyl)-3-nitrobenzamide has been found to have diverse biochemical and physiological effects. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer. 4-chloro-N-(3-chloro-2-methylphenyl)-3-nitrobenzamide has also been found to reduce the production of inflammatory mediators, such as prostaglandins and cytokines. This can lead to the reduction of inflammation and pain. 4-chloro-N-(3-chloro-2-methylphenyl)-3-nitrobenzamide has also been found to have neuroprotective effects, and it has been shown to improve cognitive function in animal models of Alzheimer's disease.
実験室実験の利点と制限
One of the advantages of 4-chloro-N-(3-chloro-2-methylphenyl)-3-nitrobenzamide is its diverse biological activities, which make it a promising candidate for the development of new drugs. 4-chloro-N-(3-chloro-2-methylphenyl)-3-nitrobenzamide has also been found to be relatively stable and easy to synthesize, which makes it a suitable compound for lab experiments. However, one of the limitations of 4-chloro-N-(3-chloro-2-methylphenyl)-3-nitrobenzamide is its potential toxicity, which can limit its use in vivo. Further studies are needed to determine the optimal dosage and toxicity profile of 4-chloro-N-(3-chloro-2-methylphenyl)-3-nitrobenzamide.
将来の方向性
There are several future directions for the study of 4-chloro-N-(3-chloro-2-methylphenyl)-3-nitrobenzamide. One potential application of 4-chloro-N-(3-chloro-2-methylphenyl)-3-nitrobenzamide is in the development of new drugs for the treatment of cancer and neurological disorders. 4-chloro-N-(3-chloro-2-methylphenyl)-3-nitrobenzamide has also been found to have potential applications in the field of agriculture, as it has been shown to have insecticidal and fungicidal activities. Further studies are needed to determine the optimal conditions for the use of 4-chloro-N-(3-chloro-2-methylphenyl)-3-nitrobenzamide in these applications. Additionally, the mechanism of action of 4-chloro-N-(3-chloro-2-methylphenyl)-3-nitrobenzamide is not fully understood, and further studies are needed to elucidate its molecular targets and pathways.
合成法
The synthesis of 4-chloro-N-(3-chloro-2-methylphenyl)-3-nitrobenzamide involves the reaction of 4-chloro-3-nitrobenzoic acid with 3-chloro-2-methylaniline in the presence of a coupling agent. The reaction is carried out under controlled conditions, and the product is purified using column chromatography. The yield of 4-chloro-N-(3-chloro-2-methylphenyl)-3-nitrobenzamide is typically around 60-70%, and the compound is obtained as a yellow crystalline solid.
科学的研究の応用
4-chloro-N-(3-chloro-2-methylphenyl)-3-nitrobenzamide has been studied extensively for its potential applications in the field of pharmaceuticals. It has been shown to exhibit antitumor, anti-inflammatory, and analgesic activities. 4-chloro-N-(3-chloro-2-methylphenyl)-3-nitrobenzamide has also been found to have potent inhibitory effects on various enzymes, including acetylcholinesterase and butyrylcholinesterase. These enzymes are involved in the regulation of neurotransmitters, and their inhibition can lead to the treatment of various neurological disorders.
特性
CAS番号 |
169739-76-8 |
|---|---|
製品名 |
4-chloro-N-(3-chloro-2-methylphenyl)-3-nitrobenzamide |
分子式 |
C14H10Cl2N2O3 |
分子量 |
325.1 g/mol |
IUPAC名 |
4-chloro-N-(3-chloro-2-methylphenyl)-3-nitrobenzamide |
InChI |
InChI=1S/C14H10Cl2N2O3/c1-8-10(15)3-2-4-12(8)17-14(19)9-5-6-11(16)13(7-9)18(20)21/h2-7H,1H3,(H,17,19) |
InChIキー |
CSKWLOAAYYGYIA-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC=C1Cl)NC(=O)C2=CC(=C(C=C2)Cl)[N+](=O)[O-] |
正規SMILES |
CC1=C(C=CC=C1Cl)NC(=O)C2=CC(=C(C=C2)Cl)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



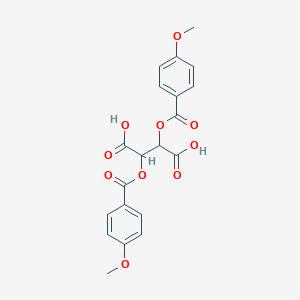
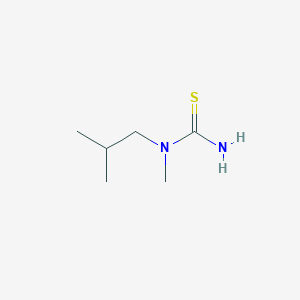

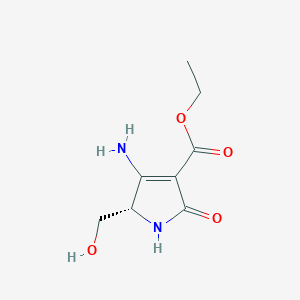
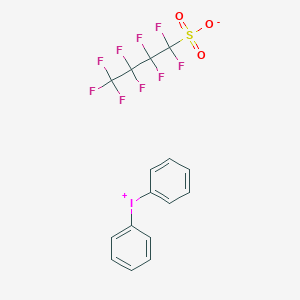
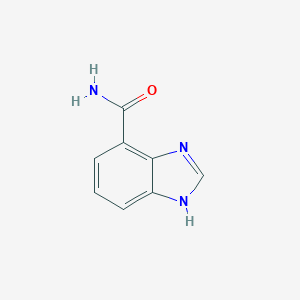

![Tert-butyl spiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B70701.png)
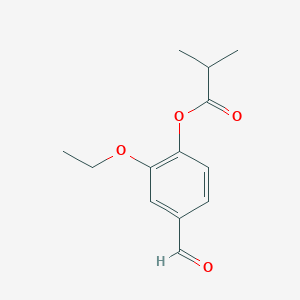
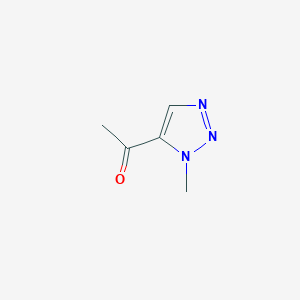
![Furo[3,2-c]pyridine-4-methanamine](/img/structure/B70708.png)
